N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dimethoxyethanamine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine typically involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent. One common method is the reaction of 1-ethylpyrrolidine with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Shares a similar pyrrolidine structure but with different functional groups.
N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine: Contains a pyrazine ring instead of the dimethoxyethanamine moiety
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine is unique due to its combination of the pyrrolidine ring and the dimethoxyethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-4-13-7-5-6-10(13)8-12-9-11(14-2)15-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
KJGACXLLUSXSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.